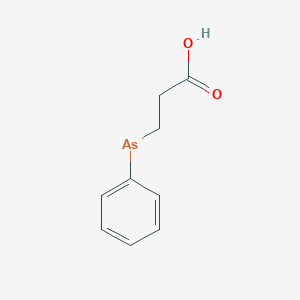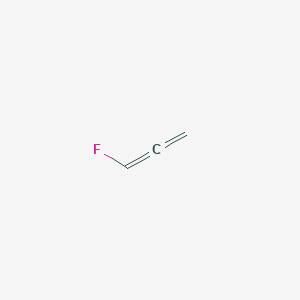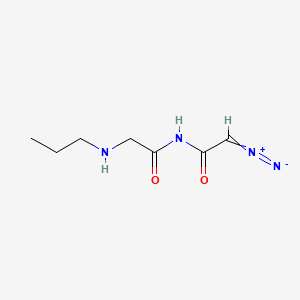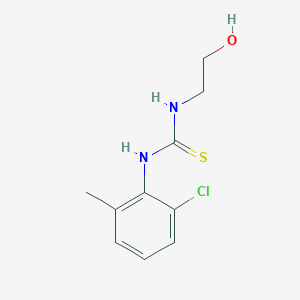![molecular formula C16H18O2S B14650492 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene CAS No. 52823-84-4](/img/structure/B14650492.png)
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a methyl group and a sulfonyl group attached to a benzene ring, with an isopropyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene typically involves the sulfonation of 1-Methyl-4-(propan-2-yl)benzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(propan-2-yl)benzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Contains a different substituent on the benzene ring, leading to variations in reactivity and applications.
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: Similar sulfonyl group but with a different aromatic substituent, affecting its chemical behavior and uses.
Uniqueness: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is unique due to the presence of both a sulfonyl group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
52823-84-4 |
|---|---|
Molekularformel |
C16H18O2S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-methyl-4-(4-propan-2-ylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-12(2)14-6-10-16(11-7-14)19(17,18)15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
InChI-Schlüssel |
SQCZNJYMUGIDKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)






![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)



